molecular formula C22H17ClN2O4 B12022499 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769146-77-2

3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12022499
CAS No.: 769146-77-2
M. Wt: 408.8 g/mol
InChI Key: SZIIIXPZISISFS-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H17ClN2O4 It is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbohydrazonoyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with carbohydrazide to form the intermediate 2-(2-chlorobenzoyl)carbohydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 3-(2-(2-(4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

CAS No.

769146-77-2

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

[3-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-17-11-9-16(10-12-17)22(27)29-18-6-4-5-15(13-18)14-24-25-21(26)19-7-2-3-8-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

SZIIIXPZISISFS-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.